Aflatoxin G1

Catalog No.
S609337
CAS No.
1165-39-5
M.F
C17H12O7
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G1

CAS Number

1165-39-5

Product Name

Aflatoxin G1

IUPAC Name

(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1

InChI Key

XWIYFDMXXLINPU-WNWIJWBNSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

solubility

Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents.
Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide

Synonyms

(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Isomeric SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1

The exact mass of the compound Aflatoxin G1 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 477 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Aflatoxins - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Aflatoxin G1 (CAS 1165-39-5) is a highly toxic, naturally occurring difuranocoumarin derivative featuring a lactone ring, produced primarily by Aspergillus parasiticus [1]. In laboratory and industrial contexts, it is primarily procured as a high-purity analytical reference material for food and feed safety testing, as well as a positive control in toxicological assays [2]. Unlike the B-series aflatoxins, it emits a characteristic green fluorescence under UV light [1]. Its established regulatory limits mandate its specific quantification in compliance workflows, preventing the use of generic mycotoxin proxies [2].

Generic substitution with the more common Aflatoxin B1 or crude total aflatoxin extracts is inadequate for quantitative compliance and method validation . Regulatory bodies mandate the precise, individual quantification of the 'Total Aflatoxins' sum (B1, B2, G1, and G2) [1]. Because Aflatoxin G1 exhibits a distinct chromatographic retention time—eluting after G2 but before B2 and B1 in standard C18 reversed-phase HPLC—and unique fluorescence quenching behavior, using B1 as a calibration proxy results in severe quantification errors . Furthermore, G-series mycotoxins often exhibit different recovery rates on immunoaffinity columns compared to B-series, requiring the exact G1 standard to validate matrix effects and extraction efficiencies [1].

Fluorescence Amplification Requirements in HPLC-FLD

In reversed-phase HPLC with fluorescence detection (HPLC-FLD), Aflatoxin G1 and B1 suffer from severe fluorescence quenching compared to G2 and B2. To achieve regulatory detection limits, post-column derivatization (e.g., electrochemical bromination via a Kobra Cell) is required [1]. Bromination amplifies the Aflatoxin G1 fluorescence signal by approximately 37-fold, compared to a 21-fold enhancement for Aflatoxin B1[1].

Evidence DimensionFluorescence signal enhancement factor (electrochemical bromination)
Target Compound Data~37-fold signal amplification
Comparator Or BaselineAflatoxin B1 (~21-fold amplification); Aflatoxin G2 (no derivatization required)
Quantified Difference1.76x greater signal amplification for G1 vs B1 upon bromination
ConditionsHPLC-FLD with Kobra Cell (electrochemical bromination) post-column derivatization

Buyers configuring HPLC-FLD workflows must account for this distinct response factor and procure specific derivatization equipment to accurately quantify AFG1.

Distinct Elution Profiling in Reversed-Phase Chromatography

Aflatoxin G1 demonstrates a distinct hydrophobicity profile compared to its structural analogs, dictating its retention time in standard analytical workflows. In standard C18 reversed-phase HPLC using water/methanol/acetonitrile mobile phases, the established elution order is G2, G1, B2, and B1 . The structural presence of the lactone ring in G1 (versus the cyclopentenone ring in B1) reduces its relative hydrophobicity, causing it to elute earlier than B1 but later than G2 .

Evidence DimensionReversed-phase HPLC elution order
Target Compound DataElutes second (after G2)
Comparator Or BaselineAflatoxin B1 (elutes last/fourth); Aflatoxin B2 (elutes third)
Quantified DifferenceAbsolute retention time shift (G2 < G1 < B2 < B1)
ConditionsC18 reversed-phase HPLC with polar binary/ternary mobile phases

Analysts must procure the exact AFG1 standard to establish accurate retention time windows for automated peak integration in compliance testing.

Differentiated Genotoxic Potency in Cellular Assays

Aflatoxin G1 contains an 8,9-double bond in its terminal furan ring, allowing it to undergo metabolic activation into a highly reactive epoxide, similar to Aflatoxin B1 [1]. However, in comparative γH2AX genotoxicity assays across human cell lines, Aflatoxin G1 ranks lower in genotoxic potency than Aflatoxin B1, but significantly higher than Aflatoxin G2 and B2, which lack the 8,9-double bond and cannot form the epoxide[1].

Evidence DimensionRelative genotoxic potency (γH2AX assay)
Target Compound DataHighly genotoxic (capable of 8,9-epoxide formation)
Comparator Or BaselineAflatoxin B1 (higher potency); Aflatoxin G2 (minimal/no genotoxicity)
Quantified DifferencePotency rank: AFB1 > AFG1 > AFB2 > AFG2
ConditionsγH2AX genotoxicity assay in bioactivation-competent human cell lines

Toxicologists must select AFG1 when a potent, epoxide-forming positive control is needed that exhibits a specifically lower baseline toxicity than the AFB1 maximum.

Calibration Standard for Food Safety Compliance (HPLC/LC-MS/MS)

Aflatoxin G1 is strictly required to calibrate fluorescence detectors and mass spectrometers for the quantification of 'Total Aflatoxins' in agricultural matrices. Its unique requirement for post-column derivatization and specific retention time means B-series analogs cannot serve as surrogates [1].

Method Validation for Immunoaffinity Column (IAC) Extraction

Because Aflatoxin G1 exhibits different antibody binding affinities and recovery rates compared to Aflatoxin B1, it must be procured to validate solid-phase extraction efficiencies and matrix effects during the development of new sample preparation workflows [1].

Positive Control in Comparative Hepatotoxicity and Mutagenicity Assays

Due to its ability to form a reactive 8,9-epoxide, Aflatoxin G1 is utilized as a structurally distinct, intermediate-potency positive control in genotoxicity assays, providing a necessary baseline between the highly potent Aflatoxin B1 and the non-epoxide-forming Aflatoxin G2[2].

Physical Description

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline]

Color/Form

Crystals ... exhibits green fluorescence

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Exact Mass

328.05830272 g/mol

Monoisotopic Mass

328.05830272 g/mol

Heavy Atom Count

24

LogP

log Kow = 0.50 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

245 °C

UNII

1DB78J7PUD

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus.
In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high.
Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively.
Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1.
Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA.

Vapor Pressure

5.86X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1165-39-5

Absorption Distribution and Excretion

Aflatoxins B1 & G1 & their metabolites exist in systemic blood as protein conjugates. This conjugation is specific to plasma albumin & proceeds enzymatically by liver & kidney cells. The albumin-aflatoxin conjugate is permanent & conjugation is an irreversible one.
Three groups of four Large White sows were fed diets containing either 800 ppb purified aflatoxin B1 (group 1), 800 ppb purified aflatoxin G1 (group 2) or 400 ppb B1 and 400 ppb G1 (group 3) throughout gestation and lactation. A control group of four sows was fed a diet free of aflatoxins. Aflatoxins B1 and M1 were found in milk samples taken five and 25 days after parturition from the sows of group 1, aflatoxin G1 was present in the milk of the sows of group 2 and all three aflatoxins were present in samples from the sows of group 3. The concentration of aflatoxin in the milk was about 1000-fold lower than that in the feed, but increased over the 25 days after parturition.

Metabolism Metabolites

Yields aflatoxin B3 in rhizopus ... yields aflatoxin gm1 in rat. From table/
Aflatoxin B1, aflatoxin B2, & aflatoxin G1 admin iv to rats were rapidly metabolized to 7 groups of metabolites each, 6 of which were excreted in the bile. All 3 toxins were hydroxylated at the 2- & 4-positions. Bile from the rats that had received aflatoxin G1 contained glucuronide.
...The incubation of human liver microsomes with aflatoxin B1 /or/ aflatoxin G1 ...yielded genotoxic metabolites that induced umuC gene expression in Salmonella typhimurium (TA-1535/psK1002). The rank order of genotoxic potency was ...aflatoxin B1>aflatoxin G1. Microsomal activation of the ...aflatoxins was completely inhibited upon incubation with polyclonal antibodies against p450NF, and immunochemical determinations of p450NF /(nifedipine oxidase)/ in the liver microsomal preparations were correlated with the microsomal activation of ...aflatoxin G1 and aflatoxin B1. P450NF converted the ...aflatoxins to genotoxic metabolites in a reconstituted monooxygenase system containing the purified enzyme and an NADPH generating system. ...

Associated Chemicals

Aflatoxin B2a; 17878-54-5
Aflatoxin M1; 6795-23-9
Aflatoxin M2; 6885-57-0

Wikipedia

Aflatoxin G1

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens

Methods of Manufacturing

... Aflatoxins are produced only in small quantities for research purposes, by fermentation of Aspergillus flavus or Aspergillus parasiticus on solid substrates or media in the laboratory. Aflatoxins are extracted by solvents and purified by chromatography. /Aflatoxins/

General Manufacturing Information

Aflatoxins are produced primarily by the common fungus Aspergillus flavus and the closely related species A. parasiticus. These are well defined species: A. flavus produces only B aflatoxins and sometimes the mycotoxin cyclopiazonic acid (CPA), while A. parasiticus produces both B and G aflatoxins, but not CPA. Aflatoxin M1 is a metabolite of aflatoxin B1 that can occur in milk and milk products from animals consuming feed contaminated with B aflatoxins.
Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

Analytic Laboratory Methods

UV spectrophotometric & fluorescence spectrophotometric investigations were performed on aflatoxins B1 & G1 with aim of their unequivocal identification & quantitative estimation. Lower limits of quantitative & semiquantitative estimations for G1 were 1 ug/mL using UV spectrophotometry & 0.3 ng using thin layer chromatograph (semiquantitative).
A reliable and rapid method has been developed for the determination of 10 mycotoxins (beauvericin, enniatin A, A1, B1, citrinin, aflatoxin B1, B2, G1, G2 and ochratoxin A) in eggs at trace levels. Ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has been used for the analysis of these compounds in less than 7 min. Mycotoxins have been extracted from egg samples using a QuEChERS-based extraction procedure (Quick, Easy, Cheap, Effective, Rugged and Safe) without applying any further clean-up step. Extraction, chromatographic and detection conditions were optimised in order to increase sample throughput and sensitivity. Matrix-matched calibration was used for quantification. Blank samples were fortified at 10, 25, 50 and 100 ug kg(-1), and recoveries ranged from 70% to 110%, except for ochratoxin A and aflatoxin G1 at 10 ug kg(-1), and aflatoxin G2 at 50 ug kg(-1). Relative standard deviations were lower than 25% in all the cases. Limits of detection ranged from 0.5 ug kg(-1) (for aflatoxins B1, B2 and G1) to 5 ug kg(-1) (for enniatin A, citrinin and ochratoxin A) and limits of quantification ranged from 1 ug kg(-1) (for aflatoxins B1, B2 and G1) to 10 ug kg(-1) (for enniatin A, citrinin and ochratoxin A). Seven samples were analyzed and aflatoxins B1, B2, G1, G2, and beauvericin were detected at trace levels.
A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.
Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.
For more Analytic Laboratory Methods (Complete) data for AFLATOXIN G1 (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

An HPLC method for determining aflatoxins (B1, B2, G1, G2, M1) using a radial compression separation system is presented. Spiked samples of liver, serum, & urine showed good resolution of all aflatoxins peaks at the higher flow rates.
Aflatoxins B2, G1, G2, & M1 & aflatoxicol were recovered from human serum using hexane-chloroform extraction with mean recoveries ranging from 67.3-81.2%. Detection limits ranged from 25-500 pg/mL. Quantitation was by high pressure liquid chromatography using fluorescence detector.
Modification of a reverse-phase HPLC procedure permitted the determination of the parent aflatoxins & various metabolites in animal tissues. Trifluoroacetic acid catalyzed the conversion of aflatoxin G1, B1, M1 & Q1 to the fluorescent derivatives G2a, B2a, M2a, & Q2a.
Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Aflatoxins B1, B2, G1 and G2 were administered in a low concentration (100 ppb of each aflatoxin [AN] in a mash offered to Baladi rabbits. An other group of rabbits were fed on the same contaminated mash in addition to 0.25% charcoal (CC). The two groups were compared to control animals fed on AN-free mash. Inclusion of AN in the diet decreased feed and water consumption, body weight and survival rate. Charcoal improved somewhat feed and water consumption and growth rate than AN-group. However, CC-group affected digestibility of organic matter more than AN-group. Relative weights of liver, kidneys, heart and adrenal glands were significantly higher in AN and CC groups than the control group. Blood hemoglobin content, packed cell volume percentage and sedimentation rate were lower in AN group. Although there were an increase in each of serum, calcium, inorganic phosphorus, cholesterol, phospholipids and glutamic-pyruvic transaminase in AN group, yet the serum nitrogen and glutamic-oxalacetic transaminase were reduced. Charcoal had alleviated AN-effects concerning N, GPT and phospholipids. Chemical analysis revealed elevation of water, ash and silica contents of liver and water content of muscles from AN-animals. On the other hand, fat content, GOT and vitamin A in the liver as well as muscles ash were reduced. Addition of CC to the diet reduced AN-effects on liver fat, ash and silica but resulted in a rise of the water content of liver and muscles and liver GPT activity. Charcoal also resulted in a sharp decrease in vitamin A content of the liver. Aflatoxin treatments (in AN and CC groups) reduced bone ash, silica and magnesium as well as bone volume. Charcoal administration increased Ca-content of bones. Aflatoxin feeding (in AN group) resulted in a high residual percentage of AN in muscles, serum, liver, heart and kidneys with relationships of 51 :24 : 3 :2 : 1, respectively. Only 1.42% of the fed AN was excreted in the feces. Charcoal usage had a good effect as it prevented AN to accumulate in the organs. Aflatoxin contaminated diets (in AN and CC groups) resulted in paralysis, disorder of fat deposition, discoloration and hemorrhages of some organs. Scanning electron microscopic examination revealed no ill effect on the surface structure of the small intestine due to either AN or AN + CC. Pathological examination showed that the main affected organs were liver, heart and spleen, ... . The changes include hepatic round cell infiltration, irregularities of lobular plats, focal necrosis and periportal fibrosis.
More subtle ... /effect/ of aflatoxin ingestion ... /is/ synergism or antagonism with various vitamins.
Mink were fed diets that contained 0, 34, or 102 ppb (ug/kg) aflatoxins with or without 0.5% hydrated sodium calcium aluminosilicate and/or 1.0% activated charcoal for 77 days. Consumption of the diet that contained 34 ppb aflatoxins was lethal to 20% of the mink, while 102 ppb dietary aflatoxins resulted in 100% mortality within 53 days. The addition of activated charcoal to the diet containing 102 ppb aflatoxins reduced mortality and increased survival time of the mink while the addition of hydrated sodium calcium aluminosilicate, alone or in combination with activated charcoal, prevented mortality. Histologic examination of livers and kidneys from the mink demonstrated liver lesions ranging from extremely severe in mink fed 102 ppb aflatoxin to mild to moderate in those that received 34 ppb aflatoxins. The addition of hydrated sodium calcium aluminosilicate and/or activated charcoal to the diets that contained 102 ppb aflatoxins reduced or essentially eliminated histopathologic lesions in the livers. No histopathologic alterations associated with the dietary treatments were observed in the kidneys.
The efficacy of detoxication by ammoniation of aflatoxin contaminated groundnut oil cakes was determined in long-term (18 month) feeding experiments with rats. The aflatoxin content of the cake was reduced very considerably by the pressurized application of ammonia, dropping from 1,000 to 140 ppb at a gas pressure of 2 bar and to 60 ppb at 3 bar. No reversion was noted during the experiment. The percentage of hepatic tumors obtained was very high for the untreated cakes, but fell sharply with medium treatment and was reduced to zero by the treatment at 3 bar. A satisfactory dose-effect relationship was shown between the residual aflatoxin content of the cakes and the observed incidence of tumors. The results show that ammonia treatment is a practical solution to the problem of the carcinogenic potency of contaminated oil cakes.
For more Interactions (Complete) data for AFLATOXINS (11 total), please visit the HSDB record page.

Stability Shelf Life

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation.

Dates

Last modified: 08-15-2023
Cifford, R., et al., Nature, 209, 312 (1966)
Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)
Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)
Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

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